molecular formula C20H21N3O2 B5418730 N~3~-(1H-indol-3-ylacetyl)-N~1~-(2-methylphenyl)-beta-alaninamide

N~3~-(1H-indol-3-ylacetyl)-N~1~-(2-methylphenyl)-beta-alaninamide

Cat. No. B5418730
M. Wt: 335.4 g/mol
InChI Key: PTKKWGVOJOVQMT-UHFFFAOYSA-N
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Description

The compound “N~3~-(1H-indol-3-ylacetyl)-N~1~-(2-methylphenyl)-beta-alaninamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The acetyl group attached to the indole suggests it might have been derived from indole-3-acetic acid, a common plant hormone . The molecule also contains a beta-alaninamide group, which could suggest potential bioactivity.


Molecular Structure Analysis

The molecule contains several functional groups that could influence its properties and reactivity. The indole group is aromatic and may participate in pi stacking interactions. The acetyl group is a common activating group that could make the molecule more reactive. The beta-alaninamide group could form hydrogen bonds .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, similar compounds containing these functional groups can undergo a variety of reactions. For example, the acetyl group could be hydrolyzed to give the corresponding alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the molecule. Given its structural features, it could potentially interact with a variety of biological targets through mechanisms such as hydrogen bonding, pi stacking, and hydrophobic interactions .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activity. Given its structural features, it could be a candidate for drug discovery efforts .

properties

IUPAC Name

3-[[2-(1H-indol-3-yl)acetyl]amino]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-6-2-4-8-17(14)23-19(24)10-11-21-20(25)12-15-13-22-18-9-5-3-7-16(15)18/h2-9,13,22H,10-12H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKKWGVOJOVQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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